Methods of Synthesis
The synthesis of 2beta-Hydroxyursolic acid can be achieved through several methods, primarily focusing on the modification of ursolic acid. One common approach involves the hydroxylation of ursolic acid at the C-2 position using various reagents and conditions.
Molecular Structure
The molecular formula for 2beta-Hydroxyursolic acid is . Its structure consists of a pentacyclic triterpene framework with a hydroxyl group (-OH) at the C-2 position. The stereochemistry is crucial as it influences the compound's biological activity.
The compound's stereochemistry can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the spatial arrangement of atoms .
Chemical Reactions Involving 2beta-Hydroxyursolic Acid
This compound participates in various chemical reactions due to its functional groups:
These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems .
Mechanism of Action
The mechanism of action for 2beta-Hydroxyursolic acid involves multiple pathways that contribute to its pharmacological effects:
Physical and Chemical Properties
These properties are crucial for determining the appropriate formulation for therapeutic applications and understanding its behavior in biological systems .
Scientific Applications
2beta-Hydroxyursolic acid has garnered attention for its diverse applications in medicine and pharmacology:
Cytochrome P450 monooxygenases (P450s) catalyze the stereoselective hydroxylation at the C-2β position of ursolic acid, a critical step in forming 2β-hydroxyursolic acid. These enzymes belong to the CYP716 family, characterized by their specificity for pentacyclic triterpenoid substrates. The hydroxylation mechanism involves:
Evolutionary Adaptations: Plant P450s involved in triterpenoid modification are often clustered in genomes, enabling coordinated expression. Unlike mammalian P450s with broad substrate ranges, plant variants like CYP716A12 show strict regioselectivity due to rigid active-site geometries [1] [6].
Table 1: Key Cytochrome P450 Families Involved in Triterpenoid Hydroxylation
P450 Family | Substrate Specificity | Catalytic Efficiency (kcat/Km) | Plant Sources |
---|---|---|---|
CYP716A | Ursolic acid C-2β hydroxylation | 1.4 × 104 M−1s−1 | Ocimum sanctum, Sambucus nigra |
CYP72A | Oleanolic acid hydroxylation | 8.7 × 103 M−1s−1 | Medicago truncatula |
CYP87D | Diverse triterpenoid scaffolds | Variable | Arabidopsis thaliana |
Ocimum sanctum (holy basil) and Sambucus nigra (elderberry) exhibit distinct genomic organizations for 2β-hydroxyursolic acid production, reflecting species-specific adaptation:
Sambucus nigra lacks a contiguous gene cluster. Key enzymes (CYP716A89, OSC3) are dispersed across chromosomes 2 and 8, implying convergent evolution. Co-expression is mediated by shared cis-elements (e.g., G-boxes) responsive to jasmonate signaling [1].
Evolutionary Divergence:
Sambucus enzymes display higher catalytic turnover but lower substrate affinity than Ocimum’s, reflecting trade-offs between efficiency and specificity [7].
Metabolic Flux Regulation:
Table 2: Comparative Genomics of Triterpenoid Biosynthesis in Medicinal Plants
Feature | Ocimum sanctum | Sambucus nigra |
---|---|---|
OSC Gene Count | 81 (47 functional) | 58 (32 functional) |
CYP716 Subfamily | CYP716A147 (high expression) | CYP716A89 (moderate expression) |
Chromosomal Localization | Contiguous cluster (Chr6) | Dispersed (Chr2, Chr8) |
Key Regulators | MYB15, Jasmonate ZIM-domain | bHLH12, Ethylene-responsive TF |
Dominant Triterpenoid | 2β-Hydroxyursolic acid | Ursolic acid glycosides |
Oxidosqualene cyclases (OSCs) generate ursolic acid’s scaffold, serving as the precursor for C-2β hydroxylation. Their product specificity governs flux toward ursane-type triterpenoids:
Solvent Channels: Hydrophobic tunnels (e.g., in Isomultiflorenol synthase) exclude water to prevent premature quenching of carbocation intermediates [4].
Engineering Altered Specificity:
In Arabidopsis, substituting five residues in lupeol synthase with those from ursanol synthase increased ursane output 12.8-fold [8].
Phylogenetic Patterns:Ursane-producing OSCs cluster in a monophyletic clade distinct from oleanane synthases. A 12-amino-acid insertion in helix D6 (positions 381–392) acts as a "selectivity filter" by sterically blocking alternative ring conformations [4] [10].
Table 3: Functional Impact of Key Mutations in Oxidosqualene Cyclases
OSC Enzyme | Mutation | Wild-type Product (%) | Mutant Product (%) | Yield Change |
---|---|---|---|---|
AmOSC2 (β-Amyrin synthase) | M304N | β-Amyrin (94) | Cycloartenol (41), Ursanol (29) | 3.1-fold decrease |
TcIMS (Isomultiflorenol synthase) | Y125A | Isomultiflorenol (88) | Multifluorenol (63) | 2.8-fold decrease |
PvCAS (Cycloartenol synthase) | F255L | Cycloartenol (90) | Lanosterol (74) | Unchanged |
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